1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene
Overview
Description
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene is a useful research compound. Its molecular formula is C12H16BrF and its molecular weight is 259.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvent Influence on Aryl Bromides Reactions
The study by Bailey et al. (2006) explores the effect of solvent on the lithium-bromine exchange reactions of aryl bromides, such as 1-bromo-4-tert-butylbenzene. This work indicates how solvent choice can significantly influence the efficiency and outcome of reactions involving similar brominated compounds. It suggests potential applications in the synthesis of lithium-aryl intermediates, important for further organic transformations (Bailey, Luderer, & Jordan, 2006).
Synthesis and Properties of Polyamides
Research by Hsiao et al. (2000) on the synthesis of polyamides from bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates the utility of tert-butyl-substituted benzene derivatives in polymer chemistry. This study could provide a foundation for using "1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene" in the development of new polymeric materials with specific thermal and solubility properties (Hsiao, Yang, & Chen, 2000).
Applications in Organometallic Chemistry
Research on the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing tert-butyl groups by Toyota et al. (2003) illustrates the role of tert-butyl-substituted benzene derivatives in the synthesis of low-coordinate phosphorus compounds. This could hint at potential applications of "this compound" in the synthesis of organometallic compounds with unique electronic properties (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Halogen-Metal Exchange in Aryl Halides
The study by Mongin and Schlosser (1996) on regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes using tert-butoxide activated butyllithium highlights a methodology that could be applicable to "this compound" for functionalizing the molecule at specific positions. This research suggests potential pathways for modifying the compound for further chemical synthesis or as intermediates in organic synthesis (Mongin & Schlosser, 1996).
Properties
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-4-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYXYBQFIPAOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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